tert-Butyl 3-((cyclopropylamino)methyl)pyrrolidine-1-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

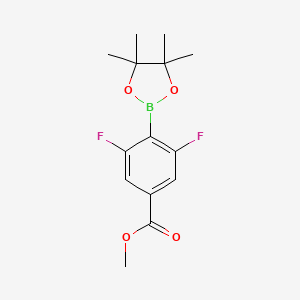

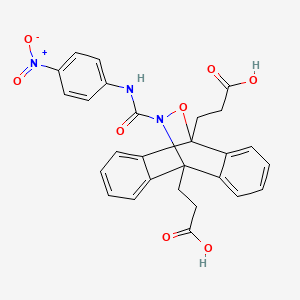

“tert-Butyl 3-((cyclopropylamino)methyl)pyrrolidine-1-carboxylate” is a chemical compound with the CAS Number: 887587-25-9 . It has a molecular weight of 226.32 and its IUPAC name is tert-butyl 3- (cyclopropylamino)-1-pyrrolidinecarboxylate .

Molecular Structure Analysis

The InChI code for this compound is 1S/C12H22N2O2/c1-12(2,3)16-11(15)14-7-6-10(8-14)13-9-4-5-9/h9-10,13H,4-8H2,1-3H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a structural diagram.Physical And Chemical Properties Analysis

This compound is an oil at room temperature . More detailed physical and chemical properties are not provided in the search results.Scientific Research Applications

Antibacterial Agents: A study found that compounds with a cycloalkylamino group, like tert-butyl 3-((cyclopropylamino)methyl)pyrrolidine-1-carboxylate, displayed significant in vitro and in vivo antibacterial activities. Specifically, a (3S)-3-amino-pyrrolidine enhanced the activity of certain derivatives (D. Bouzard et al., 1992).

Asymmetric Synthesis: Another research demonstrated the efficient asymmetric synthesis of N-tert-butyl disubstituted pyrrolidines, which are important for pharmaceutical development. The synthesis achieved high yield and optical purity, showcasing the relevance of this compound in stereoselective synthesis (John Y. L. Chung et al., 2005).

Drug Metabolism: Research on CP-533,536, an EP2 receptor-selective prostaglandin E2 agonist, showed that tert-butyl compounds like this compound undergo specific metabolic pathways involving CYP3A4, CYP3A5, and CYP2C8, which are crucial for drug development and safety (C. Prakash et al., 2008).

Intermediate in Drug Synthesis: This compound has been used as an intermediate in the synthesis of lymphocyte function-associated antigen 1 inhibitors. The research highlighted its role in practical and scalable synthesis processes (Wenjie Li et al., 2012).

Tyk2 Inhibitors: An efficient method for synthesizing highly functionalized 2-pyrrolidinones, like tert-butyl 3-cyano-3-cyclopropyl-2-oxopyrrolidine-4-carboxylate, was reported. This compound was essential in the development of novel macrocyclic Tyk2 inhibitors (Y. Sasaki et al., 2020).

Safety and Hazards

The compound is associated with several hazard statements including H302, H315, H318, and H335 . These codes correspond to specific hazards: H302 (Harmful if swallowed), H315 (Causes skin irritation), H318 (Causes serious eye damage), and H335 (May cause respiratory irritation) . Precautionary measures should be taken when handling this compound, including avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and washing thoroughly after handling (P264) .

properties

IUPAC Name |

tert-butyl 3-[(cyclopropylamino)methyl]pyrrolidine-1-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H24N2O2/c1-13(2,3)17-12(16)15-7-6-10(9-15)8-14-11-4-5-11/h10-11,14H,4-9H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MAJQJMXQZAKIHB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(C1)CNC2CC2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H24N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70693564 |

Source

|

| Record name | tert-Butyl 3-[(cyclopropylamino)methyl]pyrrolidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70693564 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.34 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1289387-40-1 |

Source

|

| Record name | tert-Butyl 3-[(cyclopropylamino)methyl]pyrrolidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70693564 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Azabicyclo[3.1.0]hexane-3-carbonitrile, 2-[(2S)-2-amino-2-(3-hydroxytricyclo[3.3.1.13,7]dec-1-yl)acetyl]-, hydrochloride, hydrate (1:1:2), (1S,3S,5S)-](/img/structure/B567735.png)

![6-bromo-4-methyl-2-(methylthio)pyrido[2,3-d]pyrimidin-7(8H)-one](/img/structure/B567741.png)

![1-Isopropyl-7-phenyl-1H-pyrimido[4,5-D][1,3]oxazine-2,4-dione](/img/structure/B567743.png)